N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 3-methylphenylamine with a suitable acylating agent to form the acetamide derivative. This intermediate is then reacted with a thiadiazole derivative under specific conditions to yield the final product. Common reagents and conditions may include:
Reagents: 3-methylphenylamine, acylating agents, thiadiazole derivatives
Conditions: Solvent (e.g., ethanol, methanol), temperature control, catalysts (e.g., acids or bases)
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the thiadiazole ring
Substitution: Nucleophilic or electrophilic substitution on the aromatic rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Investigated for its potential therapeutic effects
Industry: Utilized in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins
Pathways: Inhibition or activation of specific biochemical pathways
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: Unique due to its specific structure and potential activities
Other Thiadiazoles: Compounds with similar thiadiazole rings but different substituents
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the resulting biological activities.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
Molecular Formula |
C17H15N3OS3 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15N3OS3/c1-12-6-5-7-13(10-12)18-15(21)11-23-16-19-20(17(22)24-16)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,21) |
InChI Key |
DAXIJVVJDXAWFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN(C(=S)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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